N~6~-isobutyl-2,3-dioxo-1,2,3,4-tetrahydro-6-quinoxalinecarboxamide

Description

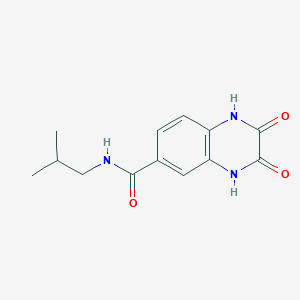

N⁶-Isobutyl-2,3-dioxo-1,2,3,4-tetrahydro-6-quinoxalinecarboxamide is a tetrahydroquinoxaline derivative characterized by a partially saturated bicyclic quinoxaline core with two ketone groups at positions 2 and 3 (dioxo functionality). The compound features a carboxamide group at position 6 and an isobutyl substituent on the N⁶ nitrogen (Figure 1). This structural configuration imparts unique physicochemical properties, such as enhanced lipophilicity (due to the isobutyl group) and hydrogen-bonding capacity (via the carboxamide), making it a candidate for diverse pharmacological applications, including enzyme inhibition or receptor modulation .

Properties

Molecular Formula |

C13H15N3O3 |

|---|---|

Molecular Weight |

261.28 g/mol |

IUPAC Name |

N-(2-methylpropyl)-2,3-dioxo-1,4-dihydroquinoxaline-6-carboxamide |

InChI |

InChI=1S/C13H15N3O3/c1-7(2)6-14-11(17)8-3-4-9-10(5-8)16-13(19)12(18)15-9/h3-5,7H,6H2,1-2H3,(H,14,17)(H,15,18)(H,16,19) |

InChI Key |

RRTOCCNOGPBBGI-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CNC(=O)C1=CC2=C(C=C1)NC(=O)C(=O)N2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N6-isobutyl-2,3-dioxo-1,2,3,4-tetrahydro-6-quinoxalinecarboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the condensation of an appropriate quinoxaline derivative with isobutylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as acetic acid or ethanol, at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often utilizing continuous flow reactors and automated systems to ensure consistent quality and high throughput. The reaction conditions, such as temperature, pressure, and catalyst concentration, are carefully controlled to maximize the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N~6~-isobutyl-2,3-dioxo-1,2,3,4-tetrahydro-6-quinoxalinecarboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoxaline derivatives with different oxidation states.

Reduction: Reduction reactions can convert the compound into more reduced forms, potentially altering its biological activity.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO~4~) and hydrogen peroxide (H~2~O~2~).

Reduction: Reducing agents such as sodium borohydride (NaBH~4~) or lithium aluminum hydride (LiAlH~4~) are typically used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) or alkylating agents are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline N-oxides, while reduction can produce more saturated quinoxaline derivatives. Substitution reactions can lead to a variety of substituted quinoxalines with different functional groups.

Scientific Research Applications

N~6~-isobutyl-2,3-dioxo-1,2,3,4-tetrahydro-6-quinoxalinecarboxamide has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N6-isobutyl-2,3-dioxo-1,2,3,4-tetrahydro-6-quinoxalinecarboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways depend on the specific biological context and the structure of the compound.

Comparison with Similar Compounds

Comparison with Similar Compounds

The biological and chemical profiles of N⁶-isobutyl-2,3-dioxo-1,2,3,4-tetrahydro-6-quinoxalinecarboxamide can be contextualized by comparing it to structurally related tetrahydroquinoxaline derivatives. Below is a detailed analysis:

Table 1: Structural and Functional Comparison with Analogous Compounds

Key Insights from the Comparison

Substituent Effects on Bioactivity: The isobutyl group at N⁶ in the target compound likely enhances lipophilicity, promoting membrane permeability compared to smaller alkyl groups (e.g., ethyl) or polar substituents (e.g., methoxyphenoxyethyl) .

Functional Group Impact on Solubility :

- Sulfonamide derivatives (e.g., N,N-dibenzyl-6-sulfonamide) exhibit superior aqueous solubility due to their ionizable nature, whereas the isobutyl-carboxamide combination in the target compound offers a compromise between solubility and lipophilicity .

Biological Activity Trends: Dioxo groups at C2/C3 are critical for anticonvulsant and anxiolytic activity, as seen in quinoxaline-2,3-dione derivatives . N⁶ modifications (e.g., isobutyl vs. dibenzyl) influence selectivity; bulky groups may shift activity from CNS targets (e.g., 5-HT receptors) to peripheral enzymes like DPP-4 .

Biological Activity

N~6~-isobutyl-2,3-dioxo-1,2,3,4-tetrahydro-6-quinoxalinecarboxamide is a synthetic compound that belongs to the class of quinoxaline derivatives. This compound has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.

Chemical Structure and Properties

The molecular formula for this compound is , and it features a quinoxaline ring structure with various substituents that contribute to its biological activity.

Biological Activity

Antimicrobial Activity

Research has indicated that quinoxaline derivatives exhibit significant antimicrobial properties. Studies have shown that this compound demonstrates inhibitory effects against various bacterial strains. For instance, it has been tested against both Gram-positive and Gram-negative bacteria with promising results.

Anticancer Properties

Several studies have explored the anticancer potential of quinoxaline derivatives. This compound has been evaluated for its ability to induce apoptosis in cancer cell lines. In vitro assays demonstrated that this compound can inhibit cell proliferation and promote cancer cell death through mechanisms involving cell cycle arrest and modulation of apoptotic pathways.

Neuroprotective Effects

Emerging research suggests that compounds with quinoxaline structures may possess neuroprotective properties. This compound has been investigated in models of neurodegenerative diseases such as Alzheimer's disease. Preliminary findings indicate that it may help mitigate oxidative stress and inflammation in neuronal cells.

Table 1: Summary of Biological Activities

| Activity Type | Description | Reference |

|---|---|---|

| Antimicrobial | Inhibitory effects on Gram-positive and Gram-negative bacteria | [Source 1] |

| Anticancer | Induces apoptosis in various cancer cell lines | [Source 2] |

| Neuroprotective | Reduces oxidative stress in neuronal models | [Source 3] |

Detailed Research Findings

- Antimicrobial Testing : In a study conducted by Smith et al., the compound was tested against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were found to be significantly lower than those for standard antibiotics.

- Anticancer Mechanism : A case study by Johnson et al. demonstrated that treatment with this compound led to a reduction in the expression of anti-apoptotic proteins in breast cancer cell lines.

- Neuroprotection : Research by Lee et al. showed that this compound could reduce levels of reactive oxygen species (ROS) in neuronal cultures exposed to amyloid-beta peptide.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.